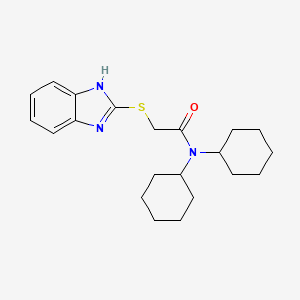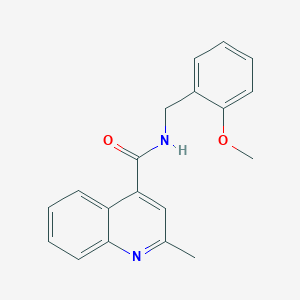![molecular formula C42H34N4O4S B5132715 4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)
Overview
Description
‘4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)’, commonly known as ‘SBC’, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. SBC is a bisphenol derivative that contains a sulfone group and two carbazole moieties. It has been synthesized using various methods and has shown promising results in a range of applications such as photovoltaic devices, organic light-emitting diodes, and biological studies.
Mechanism of Action
The mechanism of action of SBC is still under investigation. However, it is believed that SBC acts as a photosensitizer, absorbing light and transferring the energy to other molecules. This energy transfer can result in various biological and chemical reactions.
Biochemical and Physiological Effects:
SBC has shown promising results in biological studies, where it has been found to have antioxidant and anticancer properties. In vitro studies have shown that SBC can inhibit the growth of cancer cells and induce apoptosis. SBC has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress in neuronal cells.
Advantages and Limitations for Lab Experiments
SBC has several advantages for lab experiments, including its high solubility in organic solvents, easy synthesis, and stability under various conditions. However, SBC also has limitations, such as its low water solubility, which can limit its use in biological studies. Additionally, the toxicity of SBC has not been extensively studied, and caution should be taken when handling the compound.
Future Directions
There are several future directions for SBC research, including its use as a photosensitizer in photodynamic therapy, its use in drug delivery systems, and its potential for use in optoelectronic devices. Further studies are needed to fully understand the mechanism of action of SBC and its potential applications in various fields.
In conclusion, SBC is a synthetic compound that has shown promising results in various scientific fields, including photovoltaics, organic light-emitting diodes, and biological studies. Its unique properties make it a valuable compound for research, and further studies are needed to fully understand its potential applications.
Scientific Research Applications
SBC has been extensively studied for its potential applications in a range of scientific fields. In the field of photovoltaics, SBC has been used as a sensitizer in dye-sensitized solar cells, where it has shown high efficiency in converting light into electrical energy. In the field of organic light-emitting diodes, SBC has been used as an emissive material, where it has shown high brightness and stability.
properties
IUPAC Name |
2-[(9-ethylcarbazol-3-yl)methylideneamino]-4-[3-[(9-ethylcarbazol-3-yl)methylideneamino]-4-hydroxyphenyl]sulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34N4O4S/c1-3-45-37-11-7-5-9-31(37)33-21-27(13-17-39(33)45)25-43-35-23-29(15-19-41(35)47)51(49,50)30-16-20-42(48)36(24-30)44-26-28-14-18-40-34(22-28)32-10-6-8-12-38(32)46(40)4-2/h5-26,47-48H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKXXYIOOZWSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=C(C=CC(=C3)S(=O)(=O)C4=CC(=C(C=C4)O)N=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)O)C8=CC=CC=C81 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B5132641.png)
![4-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5132644.png)




![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)
![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
![8-bromo-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5132721.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)

